molecular formula C8H9ClN4O2 B6220937 methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride CAS No. 2758000-48-3

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride

Cat. No. B6220937
CAS RN: 2758000-48-3
M. Wt: 228.6
InChI Key:
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Description

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride (MTAH) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless crystalline solid with a molecular formula of C7H8ClN5O2 and a molecular weight of 213.6 g/mol. MTAH is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. MTAH has also been used in the synthesis of heterocyclic compounds, such as pyridines and triazoles, which have a wide range of applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has also been used in the synthesis of heterocyclic compounds, such as pyridines and triazoles, which are used in the fields of medicine, agriculture, and biotechnology. methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has also been used in the synthesis of compounds with potential anticancer and anti-inflammatory activities. methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride has also been used in the synthesis of compounds with potential antifungal and antibacterial activities.

Mechanism of Action

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The mechanism of action of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is not fully understood, but it is believed to involve the formation of a nitrogen-oxygen bond between the nitrogen atom and the oxygen atom of the methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride molecule. This nitrogen-oxygen bond is believed to be responsible for the formation of the desired products in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride are not fully understood, but it is believed to have some effects on the body. methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is believed to act as a proton donor, which can affect the pH of the body. methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is also believed to act as an inhibitor of enzymes, which can affect the metabolism of certain substances in the body. methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is also believed to act as an antioxidant, which can help protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride is a versatile intermediate used in the synthesis of a variety of compounds. The advantages of using methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride in lab experiments include its low cost, its versatility, and its ability to be synthesized in a variety of ways. The limitations of using methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride in lab experiments include its potential toxicity, its potential to produce byproducts, and its potential to produce unwanted side reactions.

Future Directions

Future research on methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride could focus on its potential applications in the fields of medicine, agriculture, and biotechnology. Additionally, research could focus on the development of new methods for the synthesis of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride and the development of new methods for the purification of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride. Research could also focus on the potential biochemical and physiological effects of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride and its potential toxicity. Finally, research could focus on the development of new compounds that could be synthesized using methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride as an intermediate.

Synthesis Methods

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride can be synthesized through a variety of methods, including direct reaction of aldehydes with nitrous acid, reaction of amines with nitrous acid, and reaction of nitriles with nitrous acid. The direct reaction of aldehydes with nitrous acid is the most common method used for the synthesis of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride. In this method, aldehydes are reacted with nitrous acid in the presence of a catalytic amount of sulfuric acid. The reaction produces a mixture of methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride and other byproducts. The reaction is exothermic and is usually carried out at temperatures of 80-100°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride involves the reaction of 2-cyano-3-methylpyridine with hydrazine hydrate to form 2-amino-3-methylpyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-amino-3-methylpyridine-4-carboxylate. The carboxylate group is then esterified with methanol to form methyl 2-amino-3-methylpyridine-4-carboxylate. The final step involves the reaction of this intermediate with sodium azide and copper sulfate to form methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate, which is then converted to the hydrochloride salt.", "Starting Materials": [ "2-cyano-3-methylpyridine", "hydrazine hydrate", "ethyl chloroformate", "methanol", "sodium azide", "copper sulfate" ], "Reaction": [ "2-cyano-3-methylpyridine is reacted with hydrazine hydrate to form 2-amino-3-methylpyridine.", "2-amino-3-methylpyridine is reacted with ethyl chloroformate to form ethyl 2-amino-3-methylpyridine-4-carboxylate.", "The carboxylate group is esterified with methanol to form methyl 2-amino-3-methylpyridine-4-carboxylate.", "Methyl 2-amino-3-methylpyridine-4-carboxylate is reacted with sodium azide and copper sulfate to form methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate.", "The final product is converted to the hydrochloride salt." ] }

CAS RN

2758000-48-3

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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